MARK1 Kinase Inhibitory Activity: Comparator Analysis with 5-(Thiophene-2-amido) Analog
In a direct enzymatic assay, the 5-(2,5-dimethylfuran-3-carboxamido) substitution on the pyrazolo[1,5-a]pyridine-3-carboxylate core conferred MARK1 inhibitory activity with an IC50 of 45 nM, whereas the analogous 5-(thiophene-2-carboxamido) derivative exhibited an IC50 of 520 nM under identical conditions [1]. This 11.6-fold potency difference is attributed to the furan oxygen's ability to accept a hydrogen bond from the kinase hinge region, a contact not optimally formed by the thiophene sulfur.
| Evidence Dimension | MARK1 kinase inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 45 nM |
| Comparator Or Baseline | Ethyl 5-(thiophene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate: IC50 = 520 nM |
| Quantified Difference | 11.6-fold lower IC50 (higher potency) |
| Conditions | Recombinant human MARK1, ATP concentration at Km, 30-min incubation, TR-FRET detection |
Why This Matters
For Alzheimer's disease programs targeting MARK1, this 11.6-fold potency advantage translates to lower compound dosing requirements in cellular models and reduces the risk of off-target kinase engagement at pharmacologically relevant concentrations.
- [1] Katz, J. D.; Knowles, S. L.; Jewell, J. P.; Sloman, D. L.; Stanton, M. G.; Noucti, N. Pyrazolo[1,5-a]pyridines as MARK inhibitors. U.S. Patent 8,518,911, August 27, 2013. View Source
